molecular formula C37H30N4O3S B10754790 Bcl-lzh-4

Bcl-lzh-4

Cat. No.: B10754790
M. Wt: 610.7 g/mol
InChI Key: SRLVTMSBRCMODY-QXPFVDMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BCL-LZH-4 is a compound that has garnered significant interest in the field of pharmacology and medicinal chemistryThis family of proteins plays a crucial role in regulating apoptosis, or programmed cell death, which is a key process in cancer development and progression .

Preparation Methods

The synthesis of BCL-LZH-4 involves several steps, including the design and molecular modeling of benzothiazole derivatives. These derivatives are synthesized through scaffold hopping strategies, which involve modifying the chemical structure to enhance its inhibitory activity against BCL-2 proteins . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound. Industrial production methods for this compound are still under development, but they aim to optimize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

BCL-LZH-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .

Properties

Molecular Formula

C37H30N4O3S

Molecular Weight

610.7 g/mol

IUPAC Name

(2Z)-2-[(1-benzylindol-3-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C37H30N4O3S/c1-24-33(35(42)39-28-13-7-4-8-14-28)34(26-17-19-29(44-2)20-18-26)41-36(43)32(45-37(41)38-24)21-27-23-40(22-25-11-5-3-6-12-25)31-16-10-9-15-30(27)31/h3-21,23,34H,22H2,1-2H3,(H,39,42)/b32-21-

InChI Key

SRLVTMSBRCMODY-QXPFVDMISA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/SC2=N1)C6=CC=C(C=C6)OC)C(=O)NC7=CC=CC=C7

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)SC2=N1)C6=CC=C(C=C6)OC)C(=O)NC7=CC=CC=C7

Origin of Product

United States

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